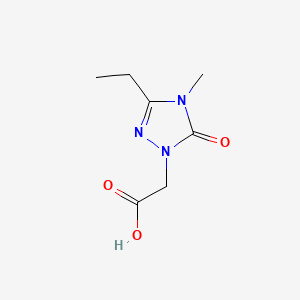![molecular formula C10H20N2O3S B6605299 tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate CAS No. 2624131-41-3](/img/structure/B6605299.png)
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate (TBCC) is a novel organosulfur compound that has recently been developed for use in scientific research. It has been found to have a wide range of potential applications, including as an inhibitor of enzymes, as an antimicrobial agent, and as an antioxidant.
Applications De Recherche Scientifique
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have a wide range of potential applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450 enzymes and monoamine oxidase A and B. It has also been used as an antimicrobial agent, with activity against Gram-positive and Gram-negative bacteria, yeast, and fungi. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have antioxidant properties, making it a potential candidate for use in food and cosmetic applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate is not yet fully understood, but it is believed to involve the inhibition of enzymes by binding to their active sites. tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to be a reversible inhibitor of cytochrome P450 enzymes, suggesting that it binds to the active site and prevents the enzyme from catalyzing its reaction. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to interact with the cell membrane of Gram-positive and Gram-negative bacteria, causing the formation of pores in the membrane and leading to cell death.
Biochemical and Physiological Effects
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate can inhibit the growth of Gram-positive and Gram-negative bacteria, yeast, and fungi. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage. Finally, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate in laboratory experiments has several advantages. It is an efficient and cost-effective inhibitor of enzymes, and it has been found to be active against a wide range of microorganisms. In addition, tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in food and cosmetic applications.
However, there are some limitations to the use of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, the use of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate in laboratory experiments may be limited by its high toxicity and potential for side effects.
Orientations Futures
The potential future directions for research on tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate include:
1. Further investigation into the mechanism of action of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential for use as an inhibitor of enzymes.
2. Further investigation into the antimicrobial activity of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential for use as an antimicrobial agent.
3. Further investigation into the antioxidant and anti-inflammatory properties of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential for use in food and cosmetic applications.
4. Further investigation into the toxicity of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate and its potential side effects.
5. Further investigation into the potential for tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate to be used as a therapeutic agent.
Conclusion
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate (tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate) is a novel organosulfur compound that has been developed for use in scientific research. It has been found to have a wide range of potential applications, including as an inhibitor of enzymes, as an antimicrobial agent, and as an antioxidant. This paper has discussed the synthesis method, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for research.
Méthodes De Synthèse
Tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate is synthesized via a two-step process. The first step involves the preparation of an intermediate compound, N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamic acid, which is then reacted with tert-butyl alcohol in the presence of a base catalyst. The resulting product is tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate. The synthesis of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate has been reported to be simple and efficient, with yields of up to 99%.
Propriétés
IUPAC Name |
tert-butyl N-[3-(methylsulfonimidoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-7-5-8(6-7)16(4,11)14/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPYAJJSRUPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=N)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





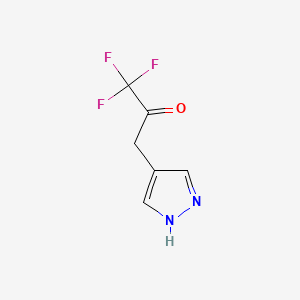

![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
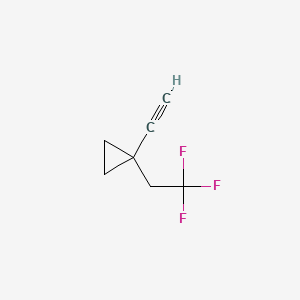
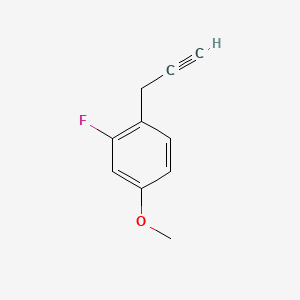
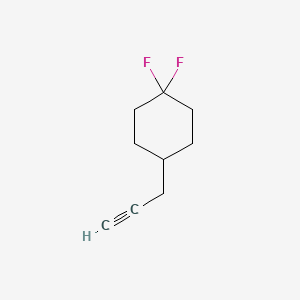

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)

